5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole
Description
5-Chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by a methoxymethyl group at position 3, a methyl group at position 1, and a chlorine atom at position 4. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their pharmacological and agrochemical applications . The methoxymethyl substituent introduces moderate steric bulk and electron-donating properties, distinguishing this compound from analogs with halides or electron-withdrawing groups.
Properties
IUPAC Name |
5-chloro-3-(methoxymethyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-9-6(7)3-5(8-9)4-10-2/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJHVVJXPBYTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)COC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine, followed by heating in chloroform under reflux in the presence of thionyl chloride . This method ensures the formation of the desired pyrazole ring with the correct substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogen-substituted pyrazole.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while substitution of the chlorine atom with an amine can yield various aminopyrazole derivatives.
Scientific Research Applications
5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. It is characterized by a five-membered ring containing two nitrogen atoms, with a chloro group at the 5-position, a methoxymethyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring. The molecular formula of the compound is C₇H₈ClN₃O. Due to the presence of halogen and methoxy substituents, it possesses interesting chemical properties.
Potential Applications
- Agrochemicals The unique chemical properties of 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole may find applications in agrochemicals, particularly as herbicides or fungicides.
- Therapeutic applications The specific combination of substituents in 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole may enhance its biological activity compared to other pyrazoles, potentially leading to novel therapeutic applications. The presence of both chloro and methoxy groups can influence its solubility and reactivity.
Related Pyrazole Compounds and Their Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-3-methyl-1H-pyrazole | Chloro at position 5, methyl at position 3 | Anticancer activity |
| 4-Amino-3-methoxymethyl-5-phenyl-1H-pyrazole | Amino group at position 4, phenyl at position 5 | Anticancer and anti-inflammatory |
| 4-Nitro-3-(methoxymethyl)-5-methyl-1H-pyrazole | Nitro group at position 4, methyl at position 5 | Potential antimicrobial properties |
Mechanism of Action
The mechanism of action of 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Methoxymethyl (electron-donating) vs. chloromethyl (electron-withdrawing) at position 3 alters charge distribution and reactivity. For instance, chloromethyl derivatives exhibit higher electrophilicity, facilitating nucleophilic substitutions .
- Steric Effects : Bulkier groups (e.g., propyl) reduce reaction efficiency in Vilsmeier-Haack conditions, whereas methoxymethyl balances steric hindrance and synthetic feasibility .
Physicochemical Properties
Melting Points and Solubility:
- 5-Chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole : Predicted to have a moderate melting point (~100–150°C), similar to 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (105–106°C) .
- 5-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde : Higher melting point (226–227°C) due to aromatic stacking and crystallinity .
Spectral Data:
- ¹H NMR : Methoxymethyl groups resonate at δ ~3.3–3.5 ppm (OCH₃) and δ ~4.5–4.8 ppm (CH₂O), distinct from chloromethyl (δ ~4.8 ppm) or aldehyde protons (δ ~9.9 ppm) .
Biological Activity
5-Chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features, including a chloro group at the 5-position, a methoxymethyl group at the 3-position, and a methyl group at the 1-position. This compound has garnered attention due to its potential biological activities , which include anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C₇H₈ClN₃O
- Structural Features :
- Chloro substituent at position 5
- Methoxymethyl substituent at position 3
- Methyl substituent at position 1
The presence of these substituents influences the compound's solubility and reactivity, potentially enhancing its biological activity compared to other pyrazole derivatives .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole. The compound has been shown to exhibit inhibitory effects on various cancer cell lines:
- Mechanism of Action :
- Inhibition of topoisomerase II
- Targeting growth factors such as EGFR and VEGFR
- Induction of apoptosis in cancer cells
Table 1 summarizes some key findings related to its anticancer activity:
| Cell Line | Activity | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | Significant antiproliferative effect | |
| HepG2 (Liver) | Moderate cytotoxicity | |
| A549 (Lung) | Inhibition of cell growth |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. Pyrazole derivatives are known to exhibit anti-inflammatory effects through various mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of TNF-alpha and IL-6.
- Carrageenan-Induced Edema Model : It has shown significant reduction in paw edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well-documented. Studies indicate that compounds like 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole may possess activity against various bacterial strains:
- Tested Strains : E. coli, S. aureus, Pseudomonas aeruginosa
- Results : Some derivatives demonstrated effective inhibition against these pathogens, suggesting potential for development as antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including the target compound, assessing their anticancer properties against multiple cell lines. The results indicated that modifications in substituents could enhance biological activity significantly .
- Molecular Modeling Studies : Research involving molecular docking studies provided insights into the binding affinities of these compounds to target proteins involved in cancer progression. The presence of specific functional groups was found to improve binding efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
